molecular formula C21H18FN3O2S B2589480 N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-56-3

N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2589480
CAS No.: 941926-56-3
M. Wt: 395.45
InChI Key: RUHXNEOAZHLWEY-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a heterocyclic compound featuring a cyclopenta-thiazole core substituted with fluorophenyl and methylbenzamido groups. Its structural complexity arises from the fused cyclopentane-thiazole ring system, which provides a rigid scaffold for functional group interactions.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-12-5-7-13(8-6-12)19(26)25-21-24-18-16(9-10-17(18)28-21)20(27)23-15-4-2-3-14(22)11-15/h2-8,11,16H,9-10H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHXNEOAZHLWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic compound that belongs to the thiazole heterocycle class, known for its diverse biological activities. This article explores its biological activity, particularly its antifungal and antibacterial properties, supported by various studies and findings.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C16H16FN3O
  • Molecular Weight : 285.32 g/mol
  • Key Functional Groups :
    • Thiazole ring
    • Amide linkage
    • Fluorophenyl and methylbenzamide substituents

Antifungal Activity

Recent studies have highlighted the antifungal potential of thiazole derivatives, including the compound . The following table summarizes key findings related to its antifungal activity:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundCandida albicans1.23 μg/mLInhibition of ergosterol synthesis via CYP51 inhibition
Other Thiazole DerivativesCandida parapsilosisVaries (e.g., 1.23 μg/mL for 2e)Similar mechanism targeting ergosterol biosynthesis

The compound demonstrated significant antifungal activity against Candida albicans, comparable to established antifungal agents like ketoconazole. The mechanism involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes, through interaction with the CYP51 enzyme .

Antibacterial Activity

In addition to antifungal properties, thiazole derivatives have shown promising antibacterial effects. The compound's antibacterial activity was assessed against various bacterial strains:

CompoundTarget BacteriaMIC (µg/mL)Observations
This compoundStaphylococcus aureusModerate activity observed (exact MIC not specified)Potential for further development as an antibacterial agent

While specific MIC values for this compound against bacteria were not detailed in available literature, thiazole derivatives generally exhibit moderate antibacterial activity .

Case Studies and Research Findings

  • Study on Ergosterol Synthesis Inhibition :
    A study demonstrated that compounds similar to this compound effectively inhibited ergosterol synthesis in Candida species. The results indicated a reduction in ergosterol levels by over 80% at specific time intervals .
  • Molecular Docking Studies :
    Molecular docking studies have shown that the compound interacts significantly with key residues in the active site of CYP51, suggesting a strong binding affinity that could enhance its antifungal efficacy . These studies provide insights into the structural modifications that could optimize biological activity.
  • ADME Properties :
    Preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicated favorable parameters for drug-likeness, suggesting that the compound could be a viable candidate for further development into therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Biological Activity Synthesis Pathway
N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide Cyclopenta[d]thiazole 3-fluorophenyl, 4-methylbenzamido Not explicitly reported (inferred) Likely involves multi-step nucleophilic substitutions and cyclization (analogous to [1])
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide Cyclopenta[b]thiophene 3-cyano, phenylthiazole Antiproliferative (MCF7 cells) Friedel-Crafts acylation, thiophene ring closure
Compound 24 (N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)...) Cyclopenta[b]thiophene Sulfamoyl-pyrimidinyl, acetamide Tyrosine kinase inhibition Sulfonylation, S-alkylation
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole 2,4-difluorophenyl, phenylsulfonyl Not explicitly reported Hydrazinecarbothioamide cyclization

Key Observations :

  • Core Heterocycles: The cyclopenta-thiazole/thiophene systems (target compound, [3], [4]) offer rigidity distinct from triazoles ([1]).
  • Fluorine Substitution : The 3-fluorophenyl group in the target compound contrasts with 2,4-difluorophenyl in triazoles ([1]). Fluorine’s position influences steric hindrance and electronic effects, which may modulate target affinity .
  • Functional Groups: The 4-methylbenzamido group in the target compound introduces steric bulk absent in cyano-substituted analogs ([3], [4]). Methyl groups can enhance metabolic stability, while cyano groups may engage in hydrogen bonding .

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